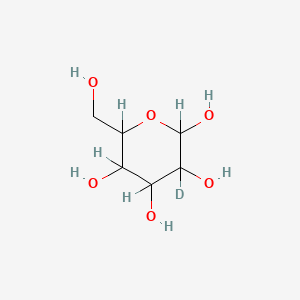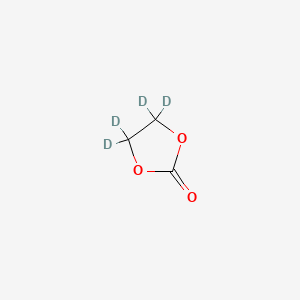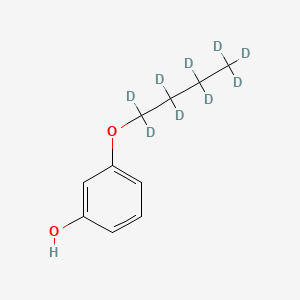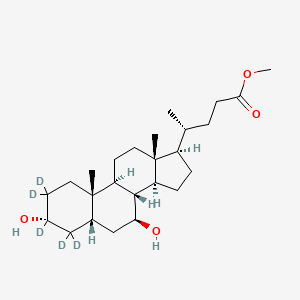
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol” is a chemical compound with the molecular formula C6H12O6 . It is a fascinating material used in scientific research and offers immense potential in various fields like medicine, nanotechnology, and biochemistry.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C6H12O6 . The exact mass of the molecule is 181.06966484 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 181.16 g/mol, a topological polar surface area of 110 Ų, and a complexity of 151 . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors .
科学的研究の応用
Synthesis and Applications in Organic Chemistry
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol may be related to the broader field of organic synthesis, particularly in the production of cyclic compounds like oxazines. Oxazines and related compounds, including 1,2-oxazines and 1,2-benzoxazines, are synthesized through dehydration processes. These compounds have a wide range of applications, from serving as electrophiles in organic reactions to being used as chiral synthons. The synthesis methods and the roles these compounds play in various chemical reactions highlight their importance in the field of organic chemistry (Sainsbury, 1991).
Environmental Applications
The compound's potential relation to the study of novel brominated flame retardants (NBFRs) is notable. NBFRs, including various derivatives, have been increasingly used and have raised concerns regarding their environmental fate and potential risks. The presence of these compounds in indoor air, dust, consumer goods, and food necessitates comprehensive research to understand their occurrence, environmental impact, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Biotechnological Applications
In the biotechnology sector, the compound may be indirectly connected to the study of poly-D-3-hydroxybutyrate production from CO2. This process involves autotrophic cultures of hydrogen-oxidizing bacteria, representing a significant step towards sustainable and efficient production of bioplastics. The research into optimizing this biotechnological process can provide insights into the potential industrial applications of similar compounds (Ishizaki, Tanaka, & Taga, 2001).
Impact on Pharmacokinetics
While excluding direct information related to drug use and dosage, it's pertinent to note the broader context of deuterium substitution in pharmaceuticals. Deuterium, a stable isotope of hydrogen, can alter the pharmacokinetic profiles of drugs, potentially improving their metabolic stability and reducing toxicities. This aspect of pharmaceutical research, studying the impact of isotopic substitution on drug properties, can provide a backdrop for understanding the significance of specific compounds like this compound in drug development (Russak & Bednarczyk, 2018).
作用機序
Target of Action
Given that it is a glucose derivative, it is likely to interact with enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase .
Mode of Action
This could involve binding to the active site of enzymes involved in glucose metabolism, potentially altering their activity .
Biochemical Pathways
Given its structural similarity to glucose, it is plausible that it may influence pathways involved in glucose metabolism, such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle .
Pharmacokinetics
As a glucose derivative, it may be expected to have similar pharmacokinetic properties to glucose, which is rapidly absorbed and distributed throughout the body .
Result of Action
Based on its structural similarity to glucose, it may be hypothesized that it could influence cellular energy production and other processes dependent on glucose metabolism .
Action Environment
Factors such as temperature, ph, and the presence of other metabolites could potentially influence its activity .
生化学分析
Biochemical Properties
The biochemical properties of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol are closely related to its interactions with various enzymes, proteins, and other biomolecules. As a glucose derivative, it is likely to interact with enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase . These interactions can influence the rate of glycolysis and other metabolic pathways.
Cellular Effects
This compound can have various effects on cellular processes. As a glucose derivative, it may influence cell function by altering energy production, impacting cell signaling pathways, and affecting gene expression
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, changes in gene expression, and potential enzyme inhibition or activation
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to glucose metabolism . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical function. It is likely to interact with glucose transporters for its uptake into cells
特性
IUPAC Name |
3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UICOGKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(OC1O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)


